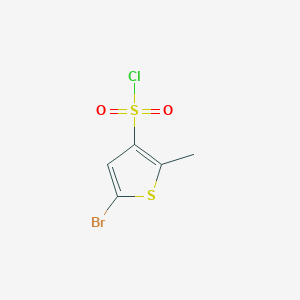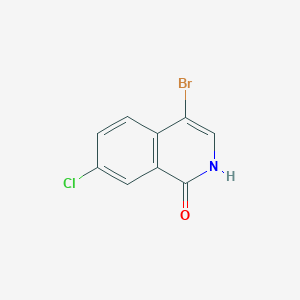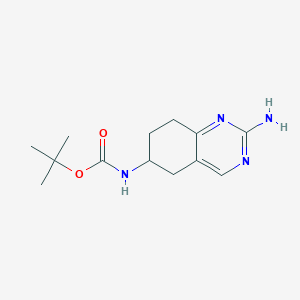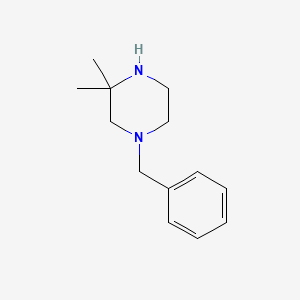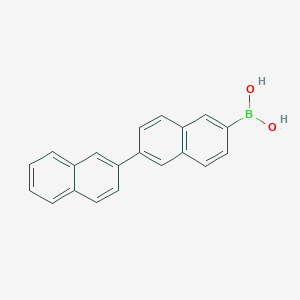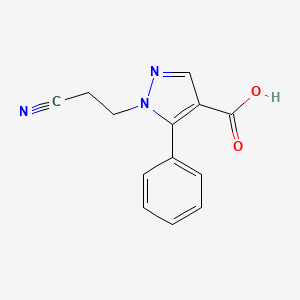
1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid
描述
“1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a phenyl group, and a carboxylic acid group . The “2-cyanoethyl” part suggests the presence of a nitrile group attached to an ethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the carboxylic acid and 2-cyanoethyl groups . The phosphoramidite approach, established by Caruthers and Beaucage, is a reliable method for the synthesis of DNA fragments and could potentially be adapted for the synthesis of complex organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl group, a carboxylic acid group, and a 2-cyanoethyl group . The exact structure would depend on the positions of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazole ring, phenyl group, carboxylic acid group, and nitrile group each have distinct reactivities that would influence the compound’s behavior in chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and boiling point .
科学研究应用
Application 1: Proangiogenic Alginate-g-Pyrrole Hydrogel
- Methods of Application or Experimental Procedures: Pyrrole units were chemically conjugated to alginate using carbodiimide chemistry. First, 1-(2-cyanoethyl)pyrrole was reduced to N-(3-amino propyl) pyrrole (APP) using LiAlH4 in ether .
- Results or Outcomes: The resulting hydrogel could control the adhesion and vascular endothelial growth factor secretion of cells via applied electrical stimulation. This material design principle will be broadly useful to fabricating materials used for various actuation, cell culture, and biomedical applications .
Application 2: Polypyrrole-Incorporated Conductive Hyaluronic Acid Hydrogels
- Methods of Application or Experimental Procedures: The process involved the diffusion of monomers, such as pyrrole or analine, within a pre-formed hydrogel network, followed by the subsequent oxidative polymerization .
- Results or Outcomes: The resulting PPy/HA hydrogels were soft and conductive with 3 kPa Young’s modulus and 7.3 mS/cm conductivity. Preliminary in vitro culture studies showed that fibroblasts were well attached and grew on the conductive hydrogels .
Application 3: Catalytic Protodeboronation of Pinacol Boronic Esters
- Methods of Application or Experimental Procedures: The process involved the protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Application 4: Protecting Groups in Organic Synthesis
- Methods of Application or Experimental Procedures: The compound can be removed by mild base .
- Results or Outcomes: This method provides a way to protect sensitive functional groups during organic synthesis, allowing for more complex reactions to be carried out .
Application 5: Synthesis of Phosphodiester-Containing Bacterial Cell Wall Components
- Methods of Application or Experimental Procedures: The synthesis involved the coupling of phosphodiester and primary alcohol using 1-(2,4,6-triisopropylbenzenesulfonyl)-3 .
- Results or Outcomes: The synthesized components have been used to unravel their role in immunology and have found applications as well-defined synthetic antigens for the generation of novel vaccine modalities to combat Gram-positive bacterial infections .
Application 6: Synthesis and Biophysical Properties of C5-Functionalized LNA
- Methods of Application or Experimental Procedures: The research involved the design of LNA derivatives that induce even higher binding affinity and specificity, greater enzymatic stability, and more desirable pharmacokinetic profiles .
- Results or Outcomes: The resulting C5-functionalized LNA displayed significantly improved target affinity, binding specificity, and protection against 3′-exonucleases relative to regular LNA .
安全和危害
属性
IUPAC Name |
1-(2-cyanoethyl)-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-7-4-8-16-12(10-5-2-1-3-6-10)11(9-15-16)13(17)18/h1-3,5-6,9H,4,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCUOAJQCJMPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2CCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196102 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1292636-76-0 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292636-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



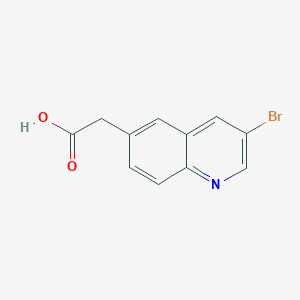
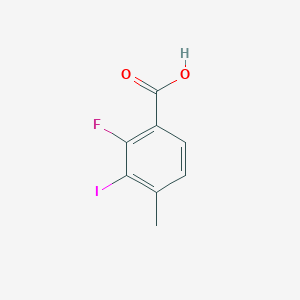

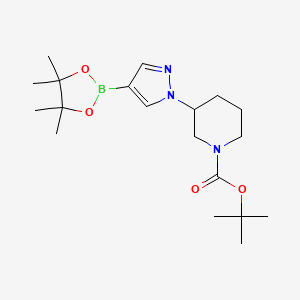
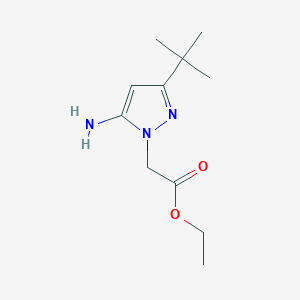
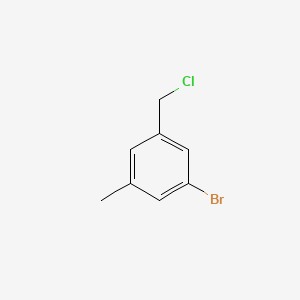
![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)

![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)
